1H-Indazol-7-amine

Description

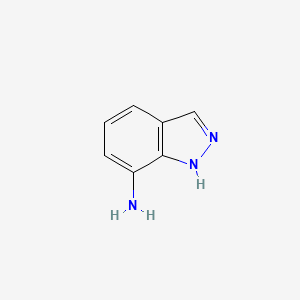

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFCAGPSWJBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175718 | |

| Record name | 1H-Indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21443-96-9 | |

| Record name | 1H-Indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-7-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazol 7 Amine and Its Derivatives

Classical and Reductive Cyclization Approaches to 1H-Indazole Scaffolds

Traditional methods for constructing the indazole core often rely on intramolecular cyclization reactions, frequently involving a reduction step. These established routes provide a foundational understanding of indazole synthesis.

Reduction of 7-nitroindazole (B13768) to 1H-Indazol-7-amine

A primary and straightforward route to this compound involves the reduction of its nitro precursor, 7-nitroindazole. ontosight.aidoi.org This transformation is a common final step in a multi-step synthesis. Various reducing agents can be employed for this purpose, with the choice often dictated by factors such as yield, selectivity, and reaction conditions. For instance, a metal-free method utilizing bis(pinacolato)diboron (B136004) (B2pin2) as the reducing agent in the presence of sodium hydroxide (B78521) has been developed for the rapid reduction of aromatic nitro compounds to their corresponding amines. doi.org This method has been successfully applied to the synthesis of this compound, affording the product in good yield. doi.org Another approach involves the use of hydrogen gas with a palladium catalyst, though this may require elevated temperatures and pressures. doi.org

A study in 2024 detailed a metal-free reduction of 7-nitro-1H-indazole to this compound with an 88% yield. doi.org The reaction was carried out using B2pin2 and NaOH in a mixture of methanol (B129727) and water at 50°C for 15 minutes. doi.org

Table 1: Reduction of 7-nitroindazole to this compound

| Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| B2pin2, NaOH | MeOH/H2O | 50 | 15 | 88 | doi.org |

Reductive Cyclization of o-nitrobenzylamine skeletons in 2H-Indazole Synthesis

The reductive cyclization of ortho-nitrobenzylamine derivatives is a versatile strategy for the synthesis of the 2H-indazole scaffold. researchgate.netacs.orgresearchgate.net This approach typically involves the in situ generation of a reactive intermediate, such as a nitroso species, which then undergoes intramolecular cyclization. A variety of reducing agents and catalysts have been explored to facilitate this transformation.

For example, a method using a low-valent titanium reagent (TiCl4/Zn) has been shown to be effective for the reductive cyclization of 2-nitrobenzylamines to furnish 2H-indazoles. researchgate.netresearchgate.net In this reaction, triethylamine (B128534) is used to control the pH. researchgate.net Another approach employs SnCl2·2H2O to promote the cyclization of 2-nitrobenzylamines, a method that is applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups. researchgate.net Furthermore, electrochemical methods have been developed for the cyclization of o-nitrobenzylamines in a hydroalcoholic medium at a glassy carbon electrode. sci-hub.se

Molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines under microwave conditions, using triphenylphosphine (B44618) as the reducing agent, provides 2-aryl-2H-indazoles in yields ranging from 61-92%. researchgate.net

Cadogan Cyclization and its Modifications in Indazole Formation

The Cadogan reaction is a classic deoxygenative cyclization that has been widely used for the synthesis of various nitrogen-containing heterocycles, including indazoles. capes.gov.brnih.gov The traditional reaction involves heating a nitro compound with a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine, at high temperatures. capes.gov.brnih.gov

Modifications to the classical Cadogan reaction have been developed to improve reaction conditions and efficiency. Microwave-assisted Cadogan reactions have been shown to significantly reduce reaction times and improve yields. For instance, the synthesis of 2-aryl-2H-indazoles from N-(2-nitrobenzylidene) anilines and triethyl phosphite can be achieved in 12-14 minutes with 85-92% yields under microwave irradiation at 200 W. capes.gov.br

More recent advancements have focused on developing catalytic versions of the Cadogan reaction. A visible-light-induced photoredox Cadogan cyclization has been developed for the synthesis of carbazoles and related heterocycles, offering a mild, metal-free alternative. rhhz.net This method has also been applied to the intramolecular reductive N-N couplings to form pyrido[1,2-b]indazoles. rhhz.net Additionally, the use of a catalytic amount of a phosphine (B1218219) reagent in a P(III)/P(V) redox cycling strategy has been reported, allowing the reaction to proceed under milder conditions. nih.gov The combination of dynamic imine chemistry with the Cadogan reaction has also been employed to synthesize indazole-linked covalent organic frameworks (COFs). escholarship.org

Table 2: Comparison of Classical and Modified Cadogan Reactions for Indazole Synthesis

| Method | Reagents | Conditions | Key Advantages | Reference |

| Classical Cadogan | Triethyl phosphite or Triphenylphosphine | High temperature (reflux) | Well-established | capes.gov.br |

| Microwave-Assisted | Triethyl phosphite, Microwave irradiation | 200 W, 12-14 min | Rapid, high yields | capes.gov.br |

| Visible-Light Photoredox | 4CzIPN (photosensitizer) | Visible light | Mild, metal-free | rhhz.net |

| Catalytic Phosphorus Redox Cycling | Catalytic phosphine | Milder conditions (80°C) | Reduced reagent loading | nih.gov |

Catalytic Strategies in this compound Synthesis

The development of catalytic methods has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Methods

Transition metals, particularly palladium, have played a pivotal role in the advancement of indazole synthesis. These catalysts enable a variety of bond-forming reactions that are key to constructing the indazole ring system.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, providing an efficient route to N-heterocycles. dovepress.comscilit.com In the context of indazole synthesis, this strategy can be applied to the intramolecular cyclization of appropriately substituted precursors.

One such approach involves the palladium-catalyzed intramolecular amination of aryl halides. researchgate.net For example, the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can be achieved using a palladium catalyst, such as Pd(dba)2, in combination with a chelating phosphine ligand like rac-BINAP, DPEphos, or dppf. researchgate.net This method allows for the synthesis of a wide range of 1-aryl-1H-indazoles bearing various substituents. researchgate.net

Furthermore, palladium-catalyzed oxidative C-H amination of (Z)-N-Ts-dehydroamino acid esters and N-Ts-hydrazones has been reported, utilizing Pd(OAc)2 as the catalyst and oxone as the oxidant, to produce indoles and indazoles, respectively. dovepress.com The intermolecular C-H amidation of indoles with sulfonyl azides has also been achieved using a palladium catalyst, providing a novel route to amidated indole (B1671886) derivatives. sciengine.com

Table 3: Palladium-Catalyzed C-H Amination for Indazole Synthesis

| Substrate | Catalyst System | Key Features | Reference |

| Arylhydrazones of o-halo aromatic carbonyls | Pd(dba)2 / rac-BINAP, DPEphos, or dppf | Forms 1-aryl-1H-indazoles | researchgate.net |

| N-Ts-hydrazones | Pd(OAc)2 / Oxone | Oxidative C-H amination | dovepress.com |

Copper-Mediated Cyclization in 1H-Indazole Synthesis

Copper catalysis is a cornerstone in the synthesis of indazoles, often facilitating key cyclization and bond-forming steps. A prevalent strategy involves the intramolecular Ullmann-type reaction. For instance, a scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed, where the final step is a copper-catalyzed intramolecular cyclization of a hydrazone intermediate. thieme-connect.com This approach highlights the importance of catalyst selection and reaction conditions, including the choice of base and temperature, to achieve optimal yields. thieme-connect.com

Another efficient method for constructing the 1H-indazole core is the copper(I) oxide-mediated cyclization of o-haloaryl N-tosylhydrazones. This protocol proceeds via a thermo-induced isomerization followed by cyclization and tolerates a variety of functional groups. nih.govresearchgate.net Similarly, Cu(OAc)₂ has been used to mediate N-N bond formation from ketimine species, which are readily prepared from o-aminobenzonitriles. nih.gov A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) also provides a direct route to 2H-indazoles. organic-chemistry.org

Table 1: Examples of Copper-Mediated Indazole Synthesis

| Starting Materials | Copper Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Hydrazone of a trisubstituted benzene (B151609) derivative | Not specified | Intramolecular Ullmann reaction | thieme-connect.com |

| o-haloaryl N-sulfonylhydrazones | Cu₂O | Thermo-induced isomerization and cyclization | nih.govresearchgate.net |

| o-aminobenzonitriles and organometallic reagents | Cu(OAc)₂ | N-N bond formation from ketimine | nih.gov |

| 2-bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NP | One-pot, three-component cyclization | organic-chemistry.org |

Rhodium-Catalyzed C-H Activation and Cyclization

Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles through C-H activation, a process that allows for the direct functionalization of C-H bonds. mdpi.com This methodology offers high atom economy and allows for the construction of complex indazole derivatives from readily available starting materials.

One notable approach involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles in a single, efficient step. acs.orgcapes.gov.br This reaction is highly functional group compatible and can be used to prepare a wide variety of substituted indazoles. acs.orgcapes.gov.br Another strategy utilizes the Rh(III)-catalyzed reaction of arylhydrazines with olefins to produce 2,3-dihydro-1H-indazoles with excellent regioselectivity. rsc.org These intermediates can be rapidly converted to 1H-indazoles. rsc.org

Furthermore, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. nih.gov This method proceeds via an intramolecular oxidative C-H/C-H cross-coupling, and DFT calculations have been used to elucidate the reaction mechanism. nih.gov The combination of rhodium and copper catalysts has also been employed in the sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes to form 1H-indazoles. mdpi.com

Table 2: Rhodium-Catalyzed Indazole Synthesis Strategies

| Starting Materials | Rhodium Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Azobenzenes and aldehydes | Rh(III) | C-H bond addition and cyclative capture | acs.orgcapes.gov.br |

| Arylhydrazines and olefins | Rh(III) | C-H cleavage and cyclization | rsc.org |

| Aldehyde phenylhydrazones | (RhCp*Cl₂)₂/AgOTf | Double C-H activation and C-H/C-H cross-coupling | nih.gov |

| Imidates and nitrosobenzenes | Rh(III)/Cu(II) | Sequential C-H activation and annulation | mdpi.com |

Suzuki-Miyaura Cross-Coupling in Functionalized Indazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been extensively applied to the functionalization of the indazole scaffold. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org

This methodology is particularly useful for introducing aryl or heteroaryl substituents at various positions of the indazole ring, which is crucial for tuning the biological activity of these compounds. For instance, the Suzuki-Miyaura coupling of unprotected, nitrogen-rich indazole halides with aryl and heteroaryl boronic acids has been reported to proceed under mild conditions with good to excellent yields. nih.gov This is significant as the presence of the free N-H group in indazoles can often inhibit standard palladium-catalyzed cross-coupling reactions. nih.gov

The C7 position of the indazole ring has been successfully functionalized using a two-step sequence involving a regioselective C7-bromination followed by a palladium-mediated Suzuki-Miyaura reaction. rsc.orgrsc.org This allows for the synthesis of a series of C7-arylated 4-substituted 1H-indazoles. rsc.orgrsc.org Similarly, C3-aryl-1H-indazol-5-amine derivatives have been synthesized via a Suzuki-Miyaura cross-coupling of 3-bromo-indazol-5-amine with various arylboronic acids, often under microwave-assisted conditions to enhance reaction rates. researchgate.netmdpi.com

Table 3: Functionalization of Indazoles via Suzuki-Miyaura Cross-Coupling

| Indazole Substrate | Coupling Partner | Catalyst System | Position Functionalized | Reference |

|---|---|---|---|---|

| Unprotected indazole halides | Aryl/heteroaryl boronic acids | Palladium precatalysts | Various | nih.gov |

| C7-bromo-4-substituted-1H-indazoles | Aryl boronic acids | Palladium-mediated | C7 | rsc.orgrsc.org |

| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos | C3 | researchgate.net |

| 5-bromoindazoles | N-Boc-2-pyrrole and 2-thiopheneboronic acids | Pd(dppf)Cl₂ | C5 | mdpi.com |

Organocatalysis in Indazole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful strategy in asymmetric synthesis, offering a complementary approach to metal-based catalysis. ingentaconnect.comuni-giessen.de In the context of indazole synthesis, organocatalysis provides novel pathways for constructing chiral indazole derivatives.

One prominent application is in the asymmetric synthesis of 1,7-annulated indazoles through a bifunctional Brønsted base-catalyzed cascade reaction. colab.wsresearchgate.net This method allows for the formation of multiple chiral centers, including a quaternary carbon, with high yields and excellent stereoselectivities under mild conditions. colab.wsresearchgate.net Another innovative approach merges organocatalysis with photocatalysis in an asymmetric triple-reaction sequence, utilizing enamine-imine activation and photo-redox catalysis to construct polycyclic indazole skeletons. colab.ws

Furthermore, the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been developed. researchgate.net This iminium/enamine cascade process leads to the formation of enantioenriched fused polycyclic indazole architectures. researchgate.net The versatility of this approach is demonstrated by the ability to vary both the α,β-unsaturated aldehyde and the indazole-7-carbaldehyde heterocycle. researchgate.net

Photocatalytic Approaches to Indazole Structures

Photocatalysis has emerged as a green and efficient tool in organic synthesis, utilizing visible light to drive chemical transformations. rsc.org This approach offers mild reaction conditions and unique reactivity patterns that are often difficult to achieve through traditional thermal methods.

In the realm of indazole synthesis, visible-light-induced photocatalysis has been employed for the direct deoxygenative cyclization of o-carbonyl azobenzenes to yield 2H-indazoles. rsc.org This metal- and hydrogen-source-free method proceeds with excellent yields and demonstrates broad substrate scope and functional group tolerance. rsc.org The mechanism is believed to involve the photoisomerization of azobenzene (B91143) from trans to cis, facilitating the cyclization process. rsc.org

Furthermore, organophotoredox catalysis has been utilized for the C-H amination of 2H-indazoles, providing a general and practical route to aminated indazole derivatives. organic-chemistry.org Visible-light-promoted, transition-metal-free methods have also been developed for the direct decarboxylation/carbamylation of 2-aryl-2H-indazoles, showcasing the potential for late-stage functionalization of complex molecules, including drugs and peptides. frontiersin.org Chiral photocatalysts have also been designed for asymmetric photochemical synthesis, offering pathways to enantiomerically enriched indazole-containing structures. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents, such as water, or the complete elimination of solvents are key tenets of green chemistry. Water, as a non-toxic, non-flammable, and abundant solvent, offers significant advantages for organic synthesis. mdpi.com

The palladium-catalyzed direct C3 arylation of 1H-indazole and 1H-7-azaindazole has been successfully achieved in water. mdpi.com This method provides moderate to good yields of C3-arylated products under relatively mild conditions. The use of water as a solvent can also enhance reaction rates and selectivity in certain cases. mdpi.comacs.org Similarly, a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been reported to proceed efficiently in water under ambient air. organic-chemistry.org

Solvent-free, or "neat," reaction conditions represent another important green chemistry approach. A notable example is the photo-organic synthesis of indazoles from o-carbonyl azobenzene, which proceeds rapidly and efficiently without the need for a solvent. rsc.org Grinding protocols, another solvent-free technique, have been used for the synthesis of 1-H-indazole derivatives from ortho-hydroxybenzaldehyde and hydrazine (B178648) hydrate (B1144303) using ammonium (B1175870) chloride as a mild acid catalyst, resulting in good yields in a short amount of time. samipubco.com

Table 4: Green Chemistry Approaches to Indazole Synthesis

| Reaction | Green Aspect | Catalyst/Reagents | Reference |

|---|---|---|---|

| Direct C3 arylation of 1H-indazole | Aqueous medium (water) | Pd(OAc)₂/PPh₃ | mdpi.com |

| Fluorination of 2H-indazoles | Aqueous medium (water) | N-fluorobenzenesulfonimide (NFSI) | organic-chemistry.org |

| Photo-organic synthesis of indazoles | Solvent-free | Visible light | rsc.org |

| Synthesis of 1-H-indazole derivatives | Solvent-free (grinding) | NH₄Cl | samipubco.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced byproducts compared to conventional heating methods. rasayanjournal.co.in This technology is particularly effective for the synthesis of heterocyclic compounds like indazoles. rasayanjournal.co.injchr.org The application of microwave irradiation can significantly shorten reaction times from hours to mere minutes. rasayanjournal.co.in

In the context of indazole synthesis, microwave-assisted methods have been successfully applied to various reaction types, including cyclization and cross-coupling reactions. rasayanjournal.co.inajrconline.org For instance, an eco-friendly, one-pot synthesis of 1-H-indazole derivatives has been developed by the microwave heating of salicylaldehyde (B1680747) and hydrazine hydrates. ajrconline.org This method first yields aryl hydrazones, which then undergo cyclization to form the indazole core in good to excellent yields. ajrconline.org Another approach involves the condensation reaction of phenyl hydrazine derivatives with substituted salicylaldehydes in ethanol (B145695) under microwave irradiation (50 W at 80°C), which proceeds via an intramolecular cyclization to afford indazoles in moderate to high yields. heteroletters.org The functionalization of the indazole nucleus, such as N-alkynylation, also benefits from microwave assistance, with reactions showing marked improvement in yield and a reduction in time from 24 hours to 30 minutes. rasayanjournal.co.in

Table 1: Examples of Microwave-Assisted Indazole Synthesis

| Starting Materials | Catalyst/Solvent | Power/Temp | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Salicylaldehydes, Hydrazine Hydrates | Ethanol | - | - | 1-H-Indazole Derivatives | Good to Excellent | ajrconline.org |

| Phenyl Hydrazines, Substituted Salicylaldehydes | Ethanol | 50 W / 80°C | 35 min | Indazole Derivatives | Moderate to High | heteroletters.org |

| 2-Nitrobenzaldehyde, Arylamine, P(OEt)3 | - | 80 W then 200 W | 1-2 min then 8-12 min | 2-Aryl-2H-indazoles | - | thieme-connect.de |

| Indazole, Bromoalkyne | Copper Catalyst | - | 30 min | N-Alkynylated Indazoles | Good | rasayanjournal.co.in |

Ultrasound Irradiation in Indazole Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to accelerate chemical reactions. researchgate.net This technique dramatically reduces reaction times, often from days or hours to minutes, while operating under milder conditions. researchgate.net For the synthesis of heterocyclic compounds, sonication has been shown to enhance reaction rates and yields compared to conventional methods. researchgate.net

A notable green chemistry approach combines ultrasound irradiation with a natural catalyst for the synthesis of bioactive 1H-indazoles. researchgate.netresearchgate.netniif.hu The reaction of 2-substituted aromatic aldehydes with hydrazine hydrate in DMSO, catalyzed by lemon peel powder, proceeds efficiently under ultrasonic irradiation to give good yields. researchgate.netresearchgate.netniif.hubibliomed.org This method avoids the need for metallic catalysts and minimizes the release of hazardous materials. researchgate.net Ultrasound has also been successfully applied to the bromination of indazoles at the C3 position, demonstrating its utility in C-H functionalization reactions. nih.gov The development of multicomponent reactions under ultrasound irradiation, such as the synthesis of triazolo[1,2-a]indazole-triones, further showcases the efficiency and high yields achievable with this technology. tandfonline.comrsc.org

Sustainable Catalyst Development (e.g., Natural Catalysts, Nanoparticles)

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace toxic and expensive catalysts with environmentally benign and recyclable alternatives.

Natural Catalysts Natural catalysts, which are biodegradable and readily available, offer an eco-friendly option for organic synthesis. niif.hu Lemon peel powder (LPP), which contains citric acid, has been identified as an efficient, green, and natural catalyst for the synthesis of 1H-indazoles. researchgate.netniif.hubibliomed.org When used in conjunction with ultrasound irradiation, LPP catalyzes the reaction between 2-substituted aromatic aldehydes and hydrazine hydrate, providing good yields in short reaction times. researchgate.netniif.hu Citric acid itself, a non-toxic and biodegradable α-hydroxy acid, has been employed to mediate the regioselective synthesis of N-alkylated indazoles from 2-methylanilines. primescholars.com

Nanoparticles Metal oxide nanoparticles have gained significant attention as heterogeneous catalysts due to their high surface area, stability, and enhanced catalytic performance. acs.org Copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) nanoparticles are particularly effective in synthesizing indazole derivatives. organic-chemistry.orgrsc.org A one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide using Cu₂O-NP as a catalyst in polyethylene (B3416737) glycol (PEG) provides an efficient, ligand-free route to 2H-indazoles. organic-chemistry.orgorganic-chemistry.org Similarly, CuO nanoparticles, sometimes supported on activated carbon (CuO@C), catalyze the formation of 2H-indazoles under ligand-free and base-free conditions, also using PEG as a green solvent. acs.orgrsc.org These nanocatalysts are often recoverable and reusable, adding to the sustainability of the process. rsc.orgijcce.ac.ir

Table 2: Sustainable Catalysis in Indazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Lemon Peel Powder (LPP) | 2-Substituted Aromatic Aldehydes, Hydrazine Hydrate | DMSO | Ultrasound | 1H-Indazoles | Good | researchgate.netresearchgate.netniif.hu |

| Citric Acid | 2-Methylanilines, NaNO₂, Ethyl Chloroacetate | Ethanol/Water | Reflux | N-Alkylated Indazoles | 78-96% | primescholars.com |

| Cu₂O Nanoparticles | 2-Halobenzaldehydes, Primary Amines, Sodium Azide | PEG 300 | 120-170°C | 2H-Indazole Derivatives | Good to Moderate | organic-chemistry.orgorganic-chemistry.org |

| CuO@C Nanocatalyst | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | PEG 400 | - | 2H-Indazoles | - | acs.org |

Electrochemical Methods for C-N Bond Formation

Electrochemical synthesis represents a clean and sustainable alternative for forming chemical bonds, as it avoids the need for metal catalysts and chemical oxidants. rsc.orgrsc.org This method has been successfully applied to the synthesis of 1H-indazoles through an intramolecular dehydrogenative C-N coupling of hydrazones. rsc.org The reaction is typically carried out in an undivided cell using simple graphite (B72142) or platinum electrodes. rsc.orgfrontiersin.org

One protocol involves the electrolysis of arylhydrazones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as a solvent and promoter for the formation of N-centered radicals. rsc.orgresearchgate.net The proposed mechanism involves the oxidation of the hydrazone at the anode to form an N-centered radical, which then undergoes intramolecular cyclization. frontiersin.org A subsequent single electron transfer (SET) oxidation and deprotonation yield the final 1H-indazole product. rsc.orgfrontiersin.org This electrochemical approach is notable for its mild reaction conditions, broad functional group compatibility, and scalability, making it an environmentally friendly strategy for constructing the indazole core. rsc.orgresearchgate.net

Regio- and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity is critical in the synthesis of substituted indazoles like this compound, as multiple isomers can form. A common strategy for preparing 7-aminoindazole derivatives involves the reduction of a corresponding 7-nitro-1H-indazole. thieme-connect.de This reduction can be carried out using methods such as hydrogenation with a palladium on carbon catalyst or using tin(II) chloride. thieme-connect.de

A practical, large-scale synthesis for a key precursor, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed from inexpensive 2,6-dichlorobenzonitrile. mdpi.com This two-step process involves a highly regioselective bromination using N-bromosuccinimide (NBS) in sulfuric acid, followed by cyclization with hydrazine hydrate. mdpi.com The cyclization step yields a mixture of regioisomers, from which the desired 3-aminoindazole can be isolated in good yield without requiring column chromatography. mdpi.com The control over the position of substituents is influenced by the steric and electronic properties of the starting materials and the careful selection of reaction conditions. mdpi.com

For creating derivatives with chiral centers, enantioselective methods are employed. For example, a highly C3-selective allylation of 1H-indazoles has been achieved using copper hydride (CuH) catalysis, allowing for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. pnrjournal.com While this specific example focuses on the C3 position, the principles of using chiral catalysts and ligands can be adapted to control stereochemistry in the synthesis of various indazole derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-H-Indazole |

| 2-Aryl-2H-indazoles |

| N-Alkynylated Indazoles |

| Hydrazine Hydrate |

| Salicylaldehyde |

| Phenyl Hydrazine |

| Triazolo[1,2-a]indazole-triones |

| 3-Br-indazoles |

| N-alkylated indazoles |

| 2-Methylanilines |

| Sodium Nitrite (NaNO₂) |

| Ethyl Chloroacetate |

| Polyethylene Glycol (PEG) |

| 2H-Indazole |

| 2-Halobenzaldehydes |

| Sodium Azide |

| Copper(I) Oxide (Cu₂O) |

| Copper(II) Oxide (CuO) |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

| 7-Bromo-4-chloro-1H-indazol-3-amine |

| 2,6-dichlorobenzonitrile |

| N-bromosuccinimide (NBS) |

| Tin(II) Chloride |

| 7-Nitro-1H-indazole |

| C3-allyl 1H-indazoles |

| Palladium on Carbon |

Chemical Reactivity and Functionalization of 1h Indazol 7 Amine

C-H Functionalization Strategies for Indazoles

The direct functionalization of carbon-hydrogen (C-H) bonds in indazoles represents an efficient and atom-economical approach to introduce molecular complexity. rsc.orgresearchgate.net These strategies have gained significant traction as they often circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov Both transition-metal-catalyzed and metal-free methods have been developed for the C-H functionalization of the indazole scaffold. researchgate.netrasayanjournal.co.in

The C-3 position of the indazole ring is a key site for functionalization, as many biologically active indazole-containing compounds bear substituents at this position. chemrxiv.orgacs.orgnih.gov However, direct functionalization at C-3 can be challenging due to the electronic properties of the indazole nucleus. nih.govrsc.org

Several strategies have been developed to achieve C-3 functionalization. One approach involves the use of transition metal catalysts. For instance, palladium-catalyzed direct arylation of 1H-indazoles at the C-3 position has been reported, often requiring specific ligands and reaction conditions. nih.gov A study demonstrated the C-3 arylation of 1H-indazoles using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand in water. nih.gov Another method utilizes copper catalysis for the enantioselective C-3 allylation of 1H-N-(benzoyloxy)indazoles, which proceeds with high selectivity and yield. chemrxiv.orgacs.orgnih.gov

Metal-free approaches have also been explored. For example, the nitrosation of indoles can lead to the formation of 1H-indazole-3-carboxaldehydes, which are valuable intermediates for further C-3 functionalization. rsc.org This reaction proceeds through a multi-step pathway involving nitrosation at the C-3 position of the indole (B1671886), followed by ring opening and subsequent ring closure to form the indazole-3-carboxaldehyde. rsc.org

| Method | Catalyst/Reagent | Functional Group Introduced | Key Features |

| Direct Arylation | Pd(OAc)₂ / PPh₃ | Aryl | "On water" conditions, regioselective. nih.gov |

| Allylation | CuH catalysis | Allyl | Highly enantioselective, forms quaternary stereocenters. chemrxiv.orgacs.orgnih.gov |

| Formylation (from indoles) | NaNO₂ / acid | Aldehyde | Metal-free, proceeds via ring rearrangement. rsc.org |

| Isocyanide Insertion | Pd(II) catalyst | Diverse heterocycles | Leads to benzoxazinoindazoles and other fused systems. acs.orgiith.ac.in |

The introduction of an amino group onto the indazole core via C-H amination is a significant transformation in medicinal chemistry. Organophotoredox catalysis has emerged as a powerful tool for the direct C-H amination of 2H-indazoles. organic-chemistry.orgorganic-chemistry.org This method allows for the coupling of 2H-indazoles with a variety of amines, including primary and secondary aliphatic amines, azoles, and sulfoximines, under mild, ambient conditions. organic-chemistry.org The reaction is typically catalyzed by an acridinium-based photocatalyst and proceeds via a proposed single electron transfer (SET) pathway. organic-chemistry.orgresearchgate.net Copper-promoted intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-indazoles. researchgate.net

| Method | Catalyst/Reagent | Position of Amination | Key Features |

| Organophotoredox Catalysis | Acridinium photocatalyst | C-3 (of 2H-indazoles) | Mild conditions, broad amine scope, metal-free. organic-chemistry.org |

| Copper-Promoted Cyclization | Copper catalyst | Forms the indazole ring | Intramolecular amination of hydrazones. researchgate.net |

| Rhodium(III)-Catalyzed Annulation | [Cp*RhCl₂]₂ | Forms the indazole ring | Intermolecular C-H amination and N-N bond formation. mdpi.com |

Functionalization of the benzene (B151609) ring of the indazole core at positions other than C-3 can be achieved through remote C-H activation. A metal-free protocol has been developed for the difunctionalization of 2H-indazoles at the C-4 and C-7 positions. rsc.org This method employs Koser's reagent, which acts as both a sulfonyloxylating and iodinating agent, to introduce these functionalities with high regioselectivity. rsc.org The resulting 4,7-disubstituted 2H-indazoles can serve as precursors for further derivatization. rsc.org

C-H Amination Reactions

N-Functionalization of the Indazole Core

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized. chemrxiv.orgnih.gov N-alkylation and N-arylation are common transformations. For instance, N-1 arylation of 1H-indazoles can be achieved using Ullmann-type coupling reactions with copper iodide as a catalyst. researchgate.net The N-functionalization of indazoles is a crucial step in the synthesis of many pharmaceutical compounds. mdpi.com For example, N-methylation of 3-aryl-1H-indazoles is a key step in the synthesis of certain anticancer agents. mdpi.com The synthesis of 1H-indazole N-oxides has also been reported, which can then be used to produce C3-functionalized 1H-indazoles. researchgate.netrsc.org

| Reaction Type | Reagents | Position of Functionalization | Example Product |

| N-Arylation | Aryl halides, CuI | N-1 | 1-Aryl-1H-indazoles researchgate.net |

| N-Methylation | Methylating agents | N-1 or N-2 | 1-Methyl-3-aryl-1H-indazoles mdpi.com |

| N-Oxide Formation | Oxidizing agents | N-1 or N-2 | 1H-Indazole N-oxides researchgate.netrsc.org |

Reactivity of the Amino Group at the 7-Position in 1H-Indazol-7-amine

The amino group at the 7-position of this compound is a versatile functional handle for further chemical modifications. This primary amine can undergo a variety of reactions typical of anilines. For instance, it can be acylated, sulfonated, or used in diazotization reactions to introduce other functional groups. The presence of the amino group also influences the electronic properties of the indazole ring, potentially affecting the regioselectivity of other functionalization reactions. In some cases, the amino group can be oxidized. For example, the oxidation of 1-benzyl-1H-indazol-7-amine with (diacetoxyiodo)benzene (B116549) has been reported. thieme-connect.de

Cyclization Reactions Involving this compound Precursors

This compound and its derivatives can serve as precursors in the synthesis of more complex heterocyclic systems through cyclization reactions. For example, 7-aminoindazoles can be used in condensation reactions with dicarbonyl compounds to form fused polycyclic structures. The synthesis of 1,7-annulated indazole derivatives has been achieved through a bifunctional Brønsted base-catalyzed cascade reaction. researchgate.net Additionally, diazotization of 7-aminoindazoles followed by intramolecular cyclization can lead to the formation of pyrazolo[3,4-h]isoquinoline derivatives. sci-hub.se A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor Lenacapavir, involves the cyclization of a substituted benzonitrile (B105546) with hydrazine (B178648). nih.gov

Studies on Tautomerism and Isomerization in 1H-Indazoles

The phenomenon of annular tautomerism is a fundamental characteristic of the indazole ring system, influencing its chemical reactivity, physical properties, and biological interactions. This section delves into the structural studies concerning the tautomeric and isomeric forms of indazoles, with a particular focus on how these principles apply to this compound.

Annular Tautomerism in the Indazole Nucleus

Indazole can exist in three potential tautomeric forms, which differ in the position of the single hydrogen atom on the pyrazole (B372694) ring nitrogens. austinpublishinggroup.comjmchemsci.com These forms are:

1H-Indazole : The hydrogen is on the N1 nitrogen. This tautomer possesses a benzenoid structure, which confers significant aromatic stability.

2H-Indazole : The hydrogen is on the N2 nitrogen. This form has a less stable o-quinonoid structure. researchgate.net

3H-Indazole : The hydrogen is attached to the C3 carbon, resulting in a non-aromatic structure. This tautomer is rarely observed and generally considered unstable. austinpublishinggroup.com

Extensive theoretical and experimental investigations have established that for most unsubstituted and substituted indazoles, the 1H-tautomer is the most thermodynamically stable form. jmchemsci.comresearchgate.netchemicalbook.com The energy difference between the 1H and 2H forms is a key factor in determining their equilibrium. Computational studies, including those using the MP2/6-31G* level of theory, predict that the 1H-indazole tautomer is more stable than the 2H form by approximately 3.6 to 4.1 kcal/mol. austinpublishinggroup.com Other photophysical and thermochemical analyses place this energy difference at around 2.3 kcal/mol. austinpublishinggroup.comchemicalbook.com

The greater stability of the 1H-tautomer is primarily attributed to its aromatic, benzenoid character, in contrast to the less aromatic, quinonoid nature of the 2H form. researchgate.net Despite the predominance of the 1H form, the 2H tautomer exists in a dynamic equilibrium in solution, and its presence is crucial for understanding the reactivity and functionalization of the indazole ring, particularly in alkylation reactions which can produce both N1 and N2 substituted isomers. researchgate.net

Influence of Substituents on Tautomeric Equilibrium

The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. For this compound, the amino group at the C7 position plays a critical role. The influence can be understood through two primary effects:

Steric Effects : Substituents at the C7 position can sterically hinder the protonation or substitution at the adjacent N2 nitrogen. Research on 7-methyl-1H-indazole has shown that the methyl group provides a steric blockade that destabilizes the 2H-tautomer, thereby further favoring the 1H-form. It is expected that the 7-amino group in this compound would exert a similar steric effect, strongly favoring the 1H tautomeric state.

Electronic Effects : The amino group is a strong electron-donating group. This property can alter the electron density distribution within the heterocyclic system and affect the relative basicity of the N1 and N2 atoms. numberanalytics.com Studies on aminopurines, another class of nitrogen heterocycles, show that the position of an amino group significantly impacts tautomeric stability through proximity interactions and changes in electron density. nih.gov In the case of 7-aminoindazole, the electron-donating nature of the NH2 group would influence the proton affinity of both ring nitrogens, thereby subtly modulating the energy difference between the 1H and 2H tautomers compared to unsubstituted indazole.

Spectroscopic and Computational Characterization

Modern analytical techniques are essential for identifying and quantifying tautomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are the principal tools used in these investigations. austinpublishinggroup.comnumberanalytics.com

NMR Spectroscopy : 1H, 13C, and 15N NMR studies can differentiate between 1H and 2H tautomers and their corresponding N-alkylated isomers. jmchemsci.comresearchgate.net For example, in 13C NMR, the chemical shift of the C3 carbon can be diagnostic: it typically appears at a more downfield position (132-133 ppm) in 1H-isomers compared to 2H-isomers (123-124 ppm). jmchemsci.com While a dedicated NMR study quantifying the tautomer ratio for this compound is not available, the principles from model compounds are widely applied.

Computational Studies : Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the relative energies and thermodynamic stabilities of different tautomers. numberanalytics.com These calculations consistently support the greater stability of the 1H-indazole form over the 2H-indazole form. mdpi.com For instance, NMR-NQR studies combined with quantum-chemical investigations show the 1H form of indazole to be more stable by 21.4 kJ·mol−1 (approx. 5.1 kcal·mol−1). mdpi.com

The following table summarizes typical calculated energy differences for the parent indazole molecule.

| Computational Method | Calculated Energy Difference (ΔE) (1H vs. 2H tautomer) | Reference |

| Photophysical/Thermochemical | 2.3 kcal/mol | austinpublishinggroup.com |

| MP2/6-31G* | 3.6 kcal/mol | austinpublishinggroup.com |

| ΔG⁰₂₉₈.₁₅ (with thermal/entropy correction) | 4.1 kcal/mol | austinpublishinggroup.com |

| Quantum-chemical investigations | 5.1 kcal/mol (21.4 kJ/mol) | mdpi.com |

Isomerization in Functionalization Reactions

While the 1H-tautomer is more stable, functionalization reactions such as N-alkylation provide definitive experimental proof of the existence of both 1H and 2H tautomers in solution. The reaction of an NH-indazole with an alkylating agent typically yields a mixture of the thermodynamically favored N1-alkyl-1H-indazole and the kinetically favored N2-alkyl-2H-indazole. researchgate.net

The reactivity of 7-aminoindazole as a bidentate nucleophile has been utilized in the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5,4-de]quinoxalines and pyrazolo[1,5,4-ef] google.combenzodiazepines. tandfonline.comresearchgate.netresearchgate.net These reactions, which can involve substitution at either the exocyclic amino group or the ring nitrogens, underscore the presence of the tautomeric equilibrium that makes multiple reaction pathways possible. The formation of N-alkylated derivatives of 7-aminoindazole serves as a practical example of isomerization, where the initial tautomeric state dictates the final isomeric product distribution. google.com

Medicinal Chemistry Research on 1h Indazol 7 Amine Derivatives

General Therapeutic Potential of Indazole-Containing Pharmacophores

Indazole derivatives are recognized for their broad spectrum of pharmacological activities, making them a "privileged scaffold" in drug discovery. researchgate.neteurekaselect.com These compounds have demonstrated a remarkable versatility in interacting with various biological targets, leading to a wide range of therapeutic applications. taylorandfrancis.com The diverse biological activities are attributed to the structural features of the indazole ring, which can be readily functionalized at multiple positions, allowing for the fine-tuning of their pharmacological profiles. nih.gov

The therapeutic landscape of indazole-containing compounds includes:

Anticancer: A significant area of research has focused on the development of indazole derivatives as anticancer agents. nih.govnih.govmdpi.com Several indazole-based drugs, such as Pazopanib and Axitinib, are approved for the treatment of various cancers. nih.govrsc.org

Anti-inflammatory: Indazole derivatives have shown potent anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Commercially available anti-inflammatory drugs like Bendazac and Benzydamine feature the 1H-indazole scaffold. nih.govmdpi.com

Antiviral: Researchers have explored the antiviral activity of indazole derivatives, including their potential as anti-HIV agents. researchgate.netnih.gov

Antibacterial and Antifungal: These compounds have also been investigated for their efficacy against bacterial and fungal infections. nih.govnih.gov

Cardiovascular: Certain indazole derivatives have been developed for their therapeutic use in circulatory disorders and for their cardioprotective effects. taylorandfrancis.comnih.gov

Central Nervous System (CNS): The scaffold is also present in compounds with activity in the central nervous system, including analgesic and antipyretic properties. nih.gov

The ability of the indazole nucleus to mimic the structure of biomolecules like adenine (B156593) and guanine (B1146940) facilitates its interaction with various biopolymers within the living system, contributing to its diverse pharmacological effects. researchgate.net

Anticancer Activity and Mechanisms of Action

The anticancer potential of 1H-indazol-7-amine derivatives is a major focus of medicinal chemistry research. nih.govmdpi.com These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, modulation of the tumor microenvironment, and induction of cell cycle arrest and apoptosis. mdpi.comrsc.orgresearchgate.net

Inhibitory Effects on Kinase Signaling Pathways (e.g., VEGFR, Bcr-Abl, ALK, TTK)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Indazole derivatives have emerged as potent inhibitors of a wide range of protein kinases, making them attractive candidates for targeted cancer therapy. nih.govchim.it

VEGFR (Vascular Endothelial Growth Factor Receptor): Several indazole derivatives have been developed as inhibitors of VEGFR, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.com Pazopanib is a notable example of a VEGFR inhibitor containing an indazole scaffold. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). mdpi.com A series of 1H-indazol-3-amine derivatives have been synthesized and shown to be potent inhibitors of both wild-type and the T315I mutant Bcr-Abl, which is resistant to the first-line CML drug, Imatinib. mdpi.com For instance, one derivative demonstrated comparable potency to Imatinib against the wild-type Bcr-Abl and significant activity against the T315I mutant and K562 leukemia cells. mdpi.com

ALK (Anaplastic Lymphoma Kinase): ALK is another important target in cancer therapy, particularly in certain types of non-small cell lung cancer (NSCLC). mdpi.com Entrectinib, a potent ALK inhibitor with an IC₅₀ value of 12 nM, is a 3-aminoindazole derivative. mdpi.com

TTK (Tyrosine Threonine Kinase): Also known as Mps1, TTK is a key component of the spindle assembly checkpoint and is overexpressed in various cancers. longdom.org Researchers have synthesized 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as TTK inhibitors. mdpi.com Computational studies, including 2D-QSAR and 3D-QSAR models, have guided the design of potent TTK inhibitors based on the indazole scaffold. longdom.orglongdom.org

| Kinase Target | Example Indazole Derivative Class | Notable Findings |

| VEGFR | Pazopanib | Approved for renal cell carcinoma, inhibits angiogenesis. nih.gov |

| Bcr-Abl | 1H-indazol-3-amine derivatives | Potent inhibition of wild-type and T315I mutant Bcr-Abl. mdpi.com |

| ALK | Entrectinib (3-aminoindazole derivative) | High potency against ALK with an IC₅₀ of 12 nM. mdpi.com |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Designed as potent inhibitors of TTK. mdpi.comlongdom.org |

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression within the tumor microenvironment. rsc.org By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes tryptophan and produces metabolites that inhibit T-cell proliferation and promote T-cell apoptosis. rsc.org

The indazole scaffold, being a bioisostere of the indole (B1671886) ring in tryptophan, has been utilized to design novel IDO1 inhibitors. rsc.org A series of 6-substituted aminoindazole derivatives were designed based on the structural features of clinical IDO1 inhibitors. rsc.orgresearchgate.net One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM and was found to remarkably suppress IDO1 protein expression. rsc.orgresearchgate.net Another compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also demonstrated significant suppression of IDO1 expression in a concentration-dependent manner. nih.gov

Cell Cycle Arrest Studies

Inducing cell cycle arrest is a common mechanism by which anticancer agents inhibit tumor growth. Several studies have shown that this compound derivatives can halt the cell cycle at different phases.

For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce G2/M phase cell cycle arrest in HCT116 cells. rsc.orgresearchgate.net In another study, a different indazole derivative was shown to cause G0/G1 phase arrest in K562 cells. mdpi.com Furthermore, a series of 3-amino-1H-indazole derivatives were synthesized, with one compound, W24, exhibiting broad-spectrum antiproliferative activity and inducing G2/M cell cycle arrest in HGC-27 gastric cancer cells by regulating Cyclin B1. nih.gov

| Compound/Derivative Class | Cell Line | Cell Cycle Phase Arrested |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | G2/M phase rsc.orgresearchgate.net |

| Indazole derivative | K562 | G0/G1 phase mdpi.com |

| 3-amino-1H-indazole derivative (W24) | HGC-27 | G2/M phase nih.gov |

Capsid Inhibition (e.g., HIV-1)

Beyond cancer, the therapeutic potential of indazole derivatives extends to viral infections. Lenacapavir, a first-in-class HIV-1 capsid inhibitor, incorporates a substituted 1H-indazole moiety. mdpi.com This compound is used in the synthesis of agents that target the HIV-1 capsid, a critical component for viral replication. The development of solid forms of an HIV capsid inhibitor, specifically N—((S)-1-(3-(4-chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa nih.govnih.govcyclopenta[1,2-c]pyrazol-1-yl)acetamide, highlights the importance of the indazole scaffold in this therapeutic area. google.comgoogle.com

Anti-inflammatory Applications

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.netnih.govmdpi.com The structural similarity of indazoles to purine (B94841) bases like adenine and guanine is thought to facilitate their interaction with biological systems, leading to their anti-inflammatory effects. researchgate.net

Several indazole derivatives have demonstrated significant anti-inflammatory activity in various experimental models. hep.com.cn For instance, a series of 1,3-substituted 1H-indazole derivatives were synthesized and evaluated for their anti-inflammatory activity in rats, with one compound showing inhibition of edema comparable to the standard drug etoricoxib. hep.com.cn

Commercially available drugs such as Benzydamine and Bendazac, which contain the 1H-indazole core, further underscore the therapeutic value of this scaffold in treating inflammatory conditions. nih.govmdpi.com Research continues to explore new indazole derivatives with improved anti-inflammatory profiles and to elucidate their mechanisms of action, which often involve the inhibition of key inflammatory mediators and signaling pathways. nih.gov

Antimicrobial and Antifungal Investigations

Derivatives of this compound have been investigated for their potential to combat microbial and fungal infections. Research has shown that these compounds can exhibit a broad spectrum of activity against various pathogens.

Studies on 1,6-dimethyl-1H-Indazol-7-amine have indicated its potential for antimicrobial activities. Similarly, derivatives of 5-methyl-1H-indazol-7-amine are considered candidates for the development of fungicides. The antimicrobial potential of these compounds is often linked to their ability to inhibit essential enzymes in pathogens.

The introduction of different functional groups to the this compound core has been a key strategy in developing new antimicrobial agents. For instance, a series of novel indazole derivatives demonstrated antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Another study highlighted that N-(1-Methyl-1H-indazol-7-yl)thiourea possesses antimicrobial properties, with the sulfur atom of the thiourea (B124793) group being important for this activity. This compound also showed promise as a scaffold for antitubercular agents.

Furthermore, research into 6-bromo-1H-indazole derivatives revealed antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi. The presence of a bromine atom at the 6-position is thought to enhance the compound's ability to penetrate bacterial cells. Other research has focused on synthesizing hybrid molecules, such as oxadiazolyl indazoles, which have been screened for their antimicrobial activity. Some indazolylthiazole derivatives have also shown broad-spectrum antimicrobial activity.

Specific derivatives, like the 3-chloro-6-nitro-1H-indazoles, have been evaluated for their antileishmanial activity, a more specialized antimicrobial property.

Table 1: Examples of Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative Class | Target Organism/Activity | Reference |

| 1,6-dimethyl-1H-Indazol-7-amine | General antimicrobial properties | |

| 5-methyl-1H-indazol-7-amine derivatives | Fungicides for plant pathogens | |

| N-(1-Methyl-1H-indazol-7-yl)thiourea | General antimicrobial, Antitubercular | |

| Substituted 1H-indazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | |

| 6-bromo-1H-indazole derivatives | Gram-positive and gram-negative bacteria, Fungi | |

| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial (Leishmania infantum) | |

| Indazolylthiazole derivatives | Broad-spectrum antimicrobial |

Antiviral Activities

The 1H-indazole nucleus is a recognized pharmacophore in the development of antiviral agents. Research has explored the potential of this compound derivatives against a variety of viruses.

One significant area of investigation has been against the Hepatitis C virus (HCV). Studies have shown that the incorporation of an indazole moiety into potential drug molecules is well-tolerated for anti-HCV activity. Specifically, derivatives containing a 3-amino-6-fluoro-1H-indazolylmethyl group or a 6-fluoro-1H-indazole motif have demonstrated notable inhibitory activity against HCV genotype 1b.

Beyond HCV, the broader class of indazole derivatives has been investigated for activity against the Human Immunodeficiency Virus (HIV). While direct studies on this compound derivatives are part of this larger effort, the general findings support the potential of the indazole scaffold in anti-HIV drug discovery. The structural diversity of indazole derivatives allows for the synthesis of compounds that can interact with various viral targets.

Table 2: Antiviral Research on Indazole Derivatives

| Derivative Motif | Target Virus | Key Findings | Reference |

| 3-amino-6-fluoro-1H-indazolylmethyl | Hepatitis C Virus (HCV) gt 1b | Showed remarkable inhibitory activity (IC₅₀ = 4 nM, EC₅₀ = 3 nM). | |

| 6-fluoro-1H-indazole | Hepatitis C Virus (HCV) gt 1b | Exhibited similar anti-HCV activity (IC₅₀ = 3 nM, EC₅₀ = 4 nM). | |

| 6-Methyl analog | Hepatitis C Virus (HCV) gt 1b | Emerged as a very strong inhibitor (IC₅₀ = 2 nM). | |

| General Indazole Derivatives | Human Immunodeficiency Virus (HIV) | Possess anti-HIV activities, making the scaffold a focus for drug development. |

Enzyme Inhibition and Receptor Binding Studies

A primary mechanism through which 1H

Computational Chemistry Studies on 1h Indazol 7 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic structure of indazole derivatives, providing a theoretical basis for their reactivity and spectroscopic characteristics.

One study utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate the electronic properties of indazoles. nih.govacs.orgacs.org These calculations have been essential in providing a sound basis for experimental observations, such as those from Nuclear Magnetic Resonance (NMR). nih.govacs.orgacs.orgresearchgate.net For instance, in the reaction of indazole with formaldehyde (B43269), B3LYP/6-311++G(d,p) calculations showed that the 1-substituted isomer is significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer. acs.org

Further studies have focused on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. For example, DFT calculations with the B3LYP method and a 6-31G(d,p) basis set have been used to determine HOMO and LUMO energies for indazole-based Schiff bases. derpharmachemica.com

Natural Bond Orbital (NBO) analyses have also been applied to calculate partial charges on the N1 and N2 atoms of the indazole ring, as well as the Fukui indices, which help in predicting the sites of electrophilic and nucleophilic attack. beilstein-journals.org In another application, quantum chemical calculations were key to understanding the photoexcitation and deactivation processes in fluorescent indazole-containing chromophores, explaining how electronic perturbations can fundamentally alter their photophysical properties. researchgate.net

Table 1: Quantum Chemical Methods and Findings for Indazole Derivatives

| Method/Basis Set | Application | Key Finding | Reference |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Reaction mechanism analysis | Provided theoretical support for NMR and crystallographic data on isomer formation. nih.govacs.org | nih.govacs.org |

| B3LYP/6-31G(d,p) | Electronic properties | Calculated HOMO-LUMO energies to understand molecular reactivity. | derpharmachemica.com |

| DFT/NBO Analysis | Reactivity prediction | Calculated partial charges and Fukui indices to support proposed reaction pathways. | beilstein-journals.org |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 1H-Indazol-7-amine, might interact with a biological target, typically a protein or enzyme.

In the pursuit of novel cancer therapeutics, derivatives of this compound have been evaluated as inhibitors of specific enzymes. For example, molecular docking studies were performed on N′-hydroxyindazolecarboximidamides, revealing that they bind to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) in a mode similar to the known inhibitor epacadostat. nih.gov

Similarly, new indazole-sulfonamides have been docked into the active sites of protein kinases like JAK3 and ROCK1, which are linked to certain cancers. mdpi.comresearchgate.net These simulations help to elucidate the inhibitory properties of the compounds and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comacs.org The design of thiazoloindazole-based acetylcholinesterase inhibitors has also been guided by molecular docking predictions. nih.gov

The insights from docking studies are crucial for structure-activity relationship (SAR) analysis, helping researchers to understand why certain structural modifications lead to enhanced biological activity and guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| N′-Hydroxyindazolecarboximidamides | Indoleamine 2,3-dioxygenase 1 (IDO1) | Predicted binding mode is analogous to the inhibitor epacadostat. nih.gov | nih.gov |

| Indazole-sulfonamides | JAK3 and ROCK1 Kinases | Showed strong binding with selected protein kinase targets. mdpi.com | mdpi.com |

| Indazol-pyrimidines | Anticancer Targets | Explored binding interactions to understand cytotoxic activity. nih.gov | nih.gov |

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose, analyze the conformational changes of both the ligand and the protein, and calculate binding free energies.

MD simulations have been employed to study the stability of indazole derivatives complexed with their protein targets. For instance, the stability of indazole-sulfonamides bound to JAK3 and ROCK1 kinases was demonstrated through MD simulations, confirming that the ligands remained stably in the binding pocket throughout the simulation. mdpi.comresearchgate.net

In another study on new indazol-pyrimidine derivatives with anticancer activity, various parameters were analyzed from the MD simulation trajectory, including the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA). nih.gov The stability of the ligand-protein complex during a 20 ns MD simulation was confirmed by the consistent values of these parameters. nih.gov Such analyses provide confidence in the binding mode predicted by docking and suggest that the compound is likely to form a stable and lasting interaction with its target. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR analyses have been applied to series of indazole-containing compounds to guide the optimization of their biological activity. In a study of urea-substituted pyrimidines with anti-malarial activity, which included 1H-indazole moieties, QSAR analysis pointed to lipophilicity as a key driver for improving potency. nih.gov This finding suggests that future synthetic efforts should focus on modulating this property to enhance anti-malarial effects. nih.gov

QSAR modeling is also used in toxicology to predict the potential adverse effects of chemical compounds. The toxicological properties of certain indazole derivatives have been evaluated using QSAR models, which can provide an early indication of potential liabilities. capotchem.cn These predictive models are valuable tools in the drug discovery process, allowing for the prioritization of compounds with more favorable predicted safety and activity profiles for synthesis and testing.

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways and understand the factors that control selectivity.

The mechanism of the addition of NH-indazoles to formaldehyde in an acidic aqueous solution has been studied in detail using computational methods. nih.govacs.org DFT calculations (B3LYP/6-311++G(d,p)) were used to model the reaction pathways, and the theoretical results provided a solid foundation for the experimental NMR and crystallographic data, ultimately determining the mechanism of N1-CH₂OH derivative formation. nih.govacs.orgresearchgate.net

In another significant study, DFT was used to understand the regioselectivity of N1- and N2-alkylation of a versatile indazole derivative. beilstein-journals.org The calculations suggested that the formation of N1-substituted products is driven by a chelation mechanism, while other non-covalent interactions lead to the formation of the N2-product. beilstein-journals.org This mechanistic understanding is crucial for developing synthetic procedures that can selectively produce a desired isomer, which is often a major challenge in the chemistry of N-heterocycles like indazole. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| N′-Hydroxyindazolecarboximidamide |

| Epacadostat |

| 5-nitro-1H-indazole |

| 6-nitro-1H-indazole |

| (1H-indazol-1-yl)methanol |

| 2-Chloro-N-(1H-indazol-7-yl)-5-methoxybenzenesulfonamide |

| N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine |

| 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| Methyl 1H-indazole-7-carboxylate |

| 1H-indazole-3-carbonitrile |

| Isopropyl iodide |

Emerging Research Areas and Applications

Agrochemical Development (e.g., Herbicides, Fungicides)

The heterocyclic scaffold of 1H-indazole is a recognized pharmacophore in medicinal chemistry and is increasingly being explored in agrochemical research. 1H-Indazol-7-amine serves as a crucial intermediate in the synthesis of novel pesticides, including herbicides and fungicides. doi.orgforecastchemicals.comcymitquimica.combuyersguidechem.com The structural features of the indazole ring system, combined with the reactive amine group at the 7-position, allow for diverse chemical modifications to develop potent and selective agrochemicals.

Research has shown that derivatives of the indazole family are active against various plant pathogens. For instance, compounds derived from this compound are investigated for their potential to act as enzyme inhibitors in fungi, which could prevent crop diseases and enhance resilience. vulcanchem.com The development of such compounds is a key area of focus for companies that specialize in intermediates for the agrochemical industry. buyersguidechem.comlookchem.com

Derivatives such as 4-Bromo-1H-indazol-7-amine are noted for their potential in agrochemical development, where the bromine substituent can be leveraged for further synthetic modifications or to enhance biological activity. cymitquimica.com The versatility of the this compound structure makes it a valuable building block for creating libraries of compounds to be screened for herbicidal and fungicidal properties. ambeed.comambeed.com One example of a related benzamide (B126) derivative fungicide, Flutolanil, is used to control diseases caused by Rhizoctonia solani, such as rice sheath blight, demonstrating the utility of this class of compounds in practical agriculture. chemsrc.com

Table 1: Examples of this compound Derivatives and Related Compounds in Agrochemical Research

| Compound/Derivative Class | Application Area | Research Finding/Use | Reference(s) |

|---|---|---|---|

| This compound | Intermediate | Used as a building block in the synthesis of pharmaceuticals and agrochemicals. | forecastchemicals.comcymitquimica.com |

| 5-Methyl-1H-indazol-7-amine | Herbicide, Fungicide | The amine and methyl groups make this a candidate for synthesizing enzyme inhibitors for plant pathogens. | vulcanchem.com |

| 4-Bromo-1H-indazol-7-amine | Agrochemical Intermediate | The bromine substituent enhances its potential for developing unique agrochemicals. | cymitquimica.com |

Materials Science Research (e.g., Organic Electronics, Polymers)

In the field of materials science, this compound and its derivatives are emerging as versatile building blocks for the creation of advanced functional materials. sigmaaldrich.com The rigid, aromatic indazole core, coupled with the potential for functionalization at the amine group, makes these compounds suitable for incorporation into polymers and organic electronic materials. cymitquimica.comambeed.comambeed.com

The unique electronic properties of the indazole ring, which is electron-deficient, are of particular interest. This characteristic is being explored for the development of n-type organic semiconductors, a class of materials crucial for fabricating various electronic devices. vulcanchem.com The ability to form coordination polymers, such as metal-organic frameworks (MOFs), is another promising application. The nitrogen atoms of the indazole ring and the external amine group can act as coordination sites for metal ions, leading to highly structured, porous materials with potential uses in gas storage, catalysis, and separation technologies. vulcanchem.com

Furthermore, the introduction of specific functional groups, such as iodo and nitro substituents, onto the indazole scaffold can significantly alter the material's properties. For instance, the combination of iodo and nitro groups on an indazole ring is predicted to enhance nonlinear optical (NLO) properties due to increased dipole-dipole interactions and molecular hyperpolarizability. vulcanchem.com This opens up possibilities for using these materials in photonics and optical data processing.

Table 2: Applications of this compound Derivatives in Materials Science

| Application Area | Derivative/Structural Feature | Potential Function | Reference(s) |

|---|---|---|---|

| Organic Semiconductors | Electron-deficient indazole core | N-type charge transport materials for organic electronics. | vulcanchem.com |

| Polymers | General Indazole Derivatives | Serves as a monomer or building block for creating new polymers. | cymitquimica.comambeed.com |

| Coordination Polymers (MOFs) | Iodo-nitro motifs, N-atoms | Construction of metal-organic frameworks for various applications. | vulcanchem.com |

Advanced Spectroscopic and Analytical Methodologies in this compound Research

The synthesis and characterization of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques to confirm identity, purity, and structure. These methods are fundamental to ensuring the quality of the compound for subsequent research and applications. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, typical ¹H-NMR spectra show characteristic signals for the protons on the aromatic rings and the amine group. doi.orgnih.gov For example, a recent metal-free reduction method for synthesizing this compound reported ¹H NMR spectral data in a CDCl3-CD3OD solvent mixture, showing distinct peaks for the aromatic protons. doi.org

Mass Spectrometry (MS) is universally used to determine the molecular weight and confirm the elemental composition of the compound. nih.gov The technique provides a precise mass-to-charge ratio (m/z), which for the protonated molecule [M+H]⁺ of this compound is 134.15. nih.gov Fragmentation patterns observed in the mass spectrum can also offer further structural insights.

Other analytical methods employed include Thin-Layer Chromatography (TLC) for monitoring reaction progress and purification via column chromatography to isolate the final product. nih.gov The identity of synthesized compounds is often cross-verified using both NMR and MS data. nih.gov